

# (2-Methylpyridin-3-yl)boronic acid hydrochloride chemical properties

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## Compound of Interest

**Compound Name:** (2-Methylpyridin-3-yl)boronic acid hydrochloride

**Cat. No.:** B1387070

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An In-depth Technical Guide to **(2-Methylpyridin-3-yl)boronic acid hydrochloride**

## Introduction

In the landscape of modern synthetic chemistry and drug discovery, organoboron compounds, particularly boronic acids, have established themselves as indispensable tools.<sup>[1][2]</sup> Their versatility, stability, and functional group tolerance have made them central to the construction of complex molecular architectures.<sup>[1]</sup> **(2-Methylpyridin-3-yl)boronic acid hydrochloride** is a key heterocyclic building block within this class. Its structure, featuring a pyridine ring, offers a strategic advantage for introducing nitrogen-containing motifs that are prevalent in a vast array of biologically active compounds and functional materials.

This guide provides a comprehensive technical overview of **(2-Methylpyridin-3-yl)boronic acid hydrochloride** for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its reactivity, experimental best practices, and its strategic application in synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

## Core Chemical and Physical Properties

**(2-Methylpyridin-3-yl)boronic acid hydrochloride** is typically supplied as an off-white or tan crystalline solid.<sup>[3][4]</sup> The hydrochloride salt form enhances the compound's stability, mitigating

the propensity for protodeboronation, a common decomposition pathway for heteroaryl boronic acids.[5][6]

## Compound Identification

A clear identification is paramount for regulatory compliance and experimental reproducibility.

Identifier	Value	Source
Chemical Name	(2-Methylpyridin-3-yl)boronic acid hydrochloride	[3][7]
CAS Number	1072952-34-1	[3][7][8]
Alternate CAS	899436-71-6 (non-hydrochloride form)	[4][9][10]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> BCINO <sub>2</sub>	[3]
Molecular Weight	173.41 g/mol	
InChI Key	OAMCCRLFDPJOPN-UHFFFAOYSA-N	[3]
SMILES	Cl.CC1=C(C=CC=N1)B(O)O	[3]

## Physicochemical Data

The physicochemical properties dictate the compound's behavior in reaction media and its storage requirements.

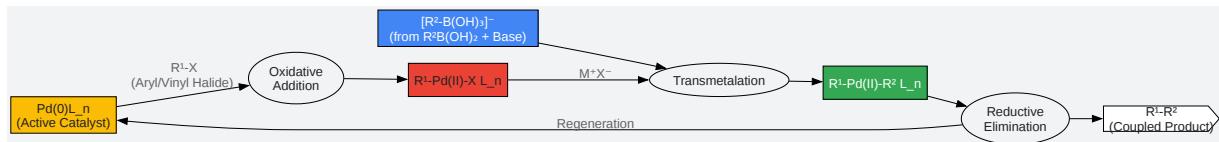
Property	Value	Notes
Appearance	Off-white to tan crystalline solid	[3]
Purity	≥96-97% (by HPLC)	[3]
Boiling Point	303.6°C @ 760 mmHg (Predicted, free base)	[4][10] The hydrochloride salt is expected to decompose at high temperatures.
Density	1.18 g/cm³ (Predicted, free base)	[4][10]
pKa	4.08 ± 0.58 (Predicted, free base)	[4] This value likely corresponds to the protonated pyridine nitrogen, influencing its basicity and interaction with catalysts.
Storage	Store in freezer (-20°C), under an inert atmosphere	[4][11] Essential for preventing degradation over time.

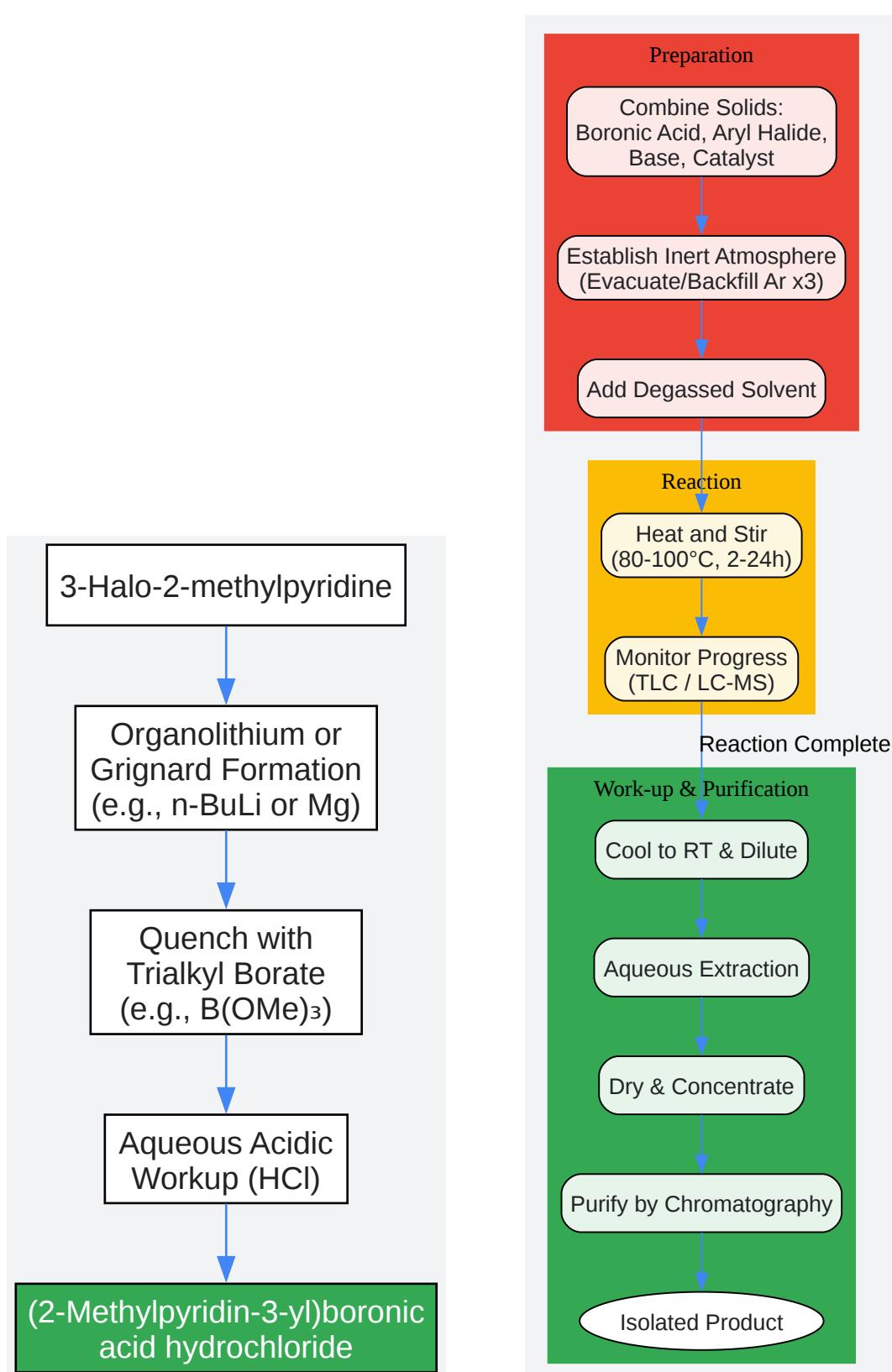
## Strategic Application in Synthesis: The Suzuki-Miyaura Coupling

The primary application of **(2-Methylpyridin-3-yl)boronic acid hydrochloride** is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl scaffolds fundamental to many pharmaceutical agents.[5]

## Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The boronic acid does not enter the cycle directly; it must first be activated by a base to form a more nucleophilic boronate species, which then facilitates the critical transmetalation step.



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